molecular formula C9H17NO6 B13394410 N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide

Cat. No.: B13394410
M. Wt: 235.23 g/mol
InChI Key: SXGSBXSSPNINRW-UHFFFAOYSA-N
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Description

N-[2,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide (CAS: 94825-74-8) is a carbohydrate-derived acetamide with a hexose backbone. Its structure features a methoxy group at position 4, hydroxyl groups at positions 2 and 5, a hydroxymethyl group at position 6, and an acetamide substituent at position 3 .

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)

InChI Key

SXGSBXSSPNINRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide typically involves the reaction of a suitable sugar derivative with acetic anhydride in the presence of a base. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. The process may also involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective acylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide":

This compound

  • Basic Information: N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide has the molecular formula C9H17NO6 and a molecular weight of 235.234 .

Related Compounds and Their Applications

It's important to note that the search results do not directly provide information on the applications of "this compound" itself, but they do discuss related compounds with similar structural features. These compounds exhibit various biological activities and potential applications:

  • Glycoside Derivatives:
  • A complex glycoside derivative, "[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] [5-[5-[3-[3-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-hydroxypropoxy]-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-methyloxan-3-yl] hydrogen phosphate," is a modified starch derivative with good viscosity, thermal stability, strong acid resistance, shear resistance, and resistance to aging. It has a molecular weight of 1039 g/mol and multiple hydroxyl groups that contribute to its solubility and reactivity, suggesting potential interactions with biological macromolecules.
  • Oxadiazole Derivatives:
  • N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h ) has demonstrated anticancer activity against several cancer cell lines . It showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40, and moderate anticancer activity against HOP-92, SNB-75, ACHN, NCI/ADR-RES, 786-O, A549/ATCC, HCT-116, MDA-MB-231, and SF-295 .
  • Acetamide Derivatives:
  • 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide shows antimicrobial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of around 256 µg/mL for related compounds. It also exhibits cytotoxicity towards cancer cell lines and may act as an enzyme inhibitor, such as inhibiting acetylcholinesterase, which is relevant in neurodegenerative diseases.
  • Sulfonamides having benzodioxane and acetamide moieties have been investigated as inhibitors of α-glucosidase and acetylcholinesterase enzymes, showing potential therapeutic applications for T2DM and Alzheimer's Disease (AD) .

Mechanism of Action

The mechanism of action of N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved may include glycosylation and deacetylation reactions .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Click Chemistry Compatibility: The azido analog (CAS: 29847-23-2) is notable for its utility in Huisgen cycloaddition reactions, enabling efficient bioconjugation to alkyne-functionalized biomolecules .
  • Lipophilicity Modulation : The butoxy derivative (CAS: 94536-37-5) exhibits enhanced lipophilicity (logP ≈ -0.5 vs. -2.1 for the methoxy parent compound), making it suitable for transmembrane delivery studies .
  • Toxicity Profile : The dimethylarsanylsulfanyl analog (CAS: 76235-28-4) introduces arsenic, which may confer selective toxicity or binding to arsenic-sensitive proteins, though its safety profile requires rigorous evaluation .

Structural Stability

  • The isopropylidene-protected analog (CAS: 50605-09-9) demonstrates improved stability under acidic conditions compared to the parent compound, facilitating its use in multi-step syntheses .

Biological Activity

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C9H17NO5
  • Molecular Weight : 189.24 g/mol
  • IUPAC Name : this compound

This compound features multiple hydroxyl groups that are known to enhance its reactivity and biological activity.

1. Antioxidant Properties

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of hydroxyl groups is critical for scavenging free radicals, which can mitigate oxidative stress in biological systems.

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit enzymes like tyrosinase, which is crucial in melanin synthesis, thus having implications for skin pigmentation disorders.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AntioxidantSignificant free radical scavenging
Tyrosinase InhibitionIC50 = 16.78 μM
Cytotoxicity in B16F10 CellsNot cytotoxic at concentrations ≤ 5 μM
Anti-inflammatoryReduced pro-inflammatory cytokines

Case Study 1: Tyrosinase Inhibition

In a study evaluating the tyrosinase inhibitory activity of several compounds, this compound demonstrated a potent inhibitory effect with an IC50 value significantly lower than that of kojic acid, a common skin-lightening agent. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

Case Study 2: Antioxidant Capacity

Another study investigated the antioxidant capacity of similar compounds through DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in formulations targeting oxidative damage-related diseases.

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